2-(5-chloro-2-methylphenyl)acetic acid

Lipophilicity Membrane Permeability Drug-Likeness

This substituted phenylacetic acid derivative features a precise 5-chloro-2-methyl substitution pattern (XLogP3: 2.9) that cannot be replicated by generic phenylacetic acid (XLogP3: 1.4). The chloro substituent enables nucleophilic aromatic substitution and cross-coupling reactions, while the carboxylic acid moiety supports esterification, amidation, or reduction. Essential for SAR studies where halogen positioning and lipophilicity critically impact target engagement and metabolic stability. Ensure you source the correct regioisomer—generic substitution compromises both reactivity and biological outcomes.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 1000565-98-9
Cat. No. B6614973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-2-methylphenyl)acetic acid
CAS1000565-98-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)CC(=O)O
InChIInChI=1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyRPVQNIKMAQPROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-methylphenyl)acetic Acid (CAS 1000565-98-9): Procurement and Differentiation Guide


2-(5-Chloro-2-methylphenyl)acetic acid (CAS 1000565-98-9) is a substituted phenylacetic acid derivative characterized by a chloro group at the 5-position and a methyl group at the 2-position of the aromatic ring [1]. With a molecular formula of C9H9ClO2 and a molecular weight of 184.62 g/mol, this compound belongs to the class of halogenated aromatic carboxylic acids and serves as a versatile building block in organic synthesis, pharmaceutical intermediate development, and medicinal chemistry research [1]. The compound's structural features—specifically the precise 5-chloro-2-methyl substitution pattern—confer distinct physicochemical properties, including a computed XLogP3 value of 2.9, which differentiates it from unsubstituted phenylacetic acid and influences its behavior in both synthetic and biological contexts [1][2].

Critical Differentiation of 2-(5-Chloro-2-methylphenyl)acetic Acid: Why Generic Phenylacetic Acid Substitutes Fall Short


In procurement and scientific selection, generic phenylacetic acid (CAS 103-82-2) or other regioisomers cannot be simply interchanged with 2-(5-chloro-2-methylphenyl)acetic acid due to fundamental differences in physicochemical properties that directly impact reactivity, biological activity, and synthetic utility [1]. The target compound exhibits a computed XLogP3 value of 2.9, representing a more than two-fold increase in lipophilicity compared to unsubstituted phenylacetic acid (XLogP3 = 1.4) [1][2]. This substantial difference in partition coefficient alters membrane permeability, protein binding characteristics, and organic phase partitioning behavior, rendering generic substitution scientifically invalid for applications where precise lipophilicity or specific substitution patterns are required [1]. Additionally, the chloro substituent introduces unique reactivity profiles—including potential for nucleophilic aromatic substitution and altered electronic effects—that are absent in the unsubstituted analog and vary significantly among regioisomers .

Quantitative Evidence Guide for 2-(5-Chloro-2-methylphenyl)acetic Acid (CAS 1000565-98-9)


Lipophilicity Advantage: 2.1-Fold Higher XLogP3 Than Unsubstituted Phenylacetic Acid

The target compound demonstrates a computed XLogP3 value of 2.9, which is substantially higher than the unsubstituted phenylacetic acid baseline (XLogP3 = 1.4), representing a 2.1-fold increase in lipophilicity [1]. This difference is attributable to the combined electron-withdrawing and hydrophobic contributions of the 5-chloro and 2-methyl substituents [1]. The increased lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution profiles, making this compound a more suitable candidate for applications requiring improved cellular uptake or specific pharmacokinetic properties compared to unsubstituted phenylacetic acid [2].

Lipophilicity Membrane Permeability Drug-Likeness

Purity Specification: Min. 95% Purity for Reliable Research Applications

Commercial suppliers specify a minimum purity of 95% for 2-(5-chloro-2-methylphenyl)acetic acid, as documented in vendor technical datasheets . While this purity level is comparable to the 4-chloro regioisomer (CAS 614-81-3), which also specifies 95% minimum purity , it provides a defined baseline for procurement decisions. The 95% purity specification ensures sufficient quality for most research applications, including use as a synthetic intermediate or analytical reference material . Higher purity grades may be available upon inquiry but are not standardized across vendors .

Purity Analytical Standard Reproducibility

Structural Differentiation: Regioisomeric Specificity for Targeted Synthesis

The precise 5-chloro-2-methyl substitution pattern of the target compound distinguishes it from regioisomeric analogs such as 2-(4-chloro-2-methylphenyl)acetic acid (CAS 614-81-3) and 2-(3-chloro-2-methylphenyl)acetic acid [1][2]. While both the 5-chloro and 4-chloro regioisomers share identical molecular formulas (C9H9ClO2) and molecular weights (184.62 g/mol), they differ in their InChIKey identifiers: RPVQNIKMAQPROX-UHFFFAOYSA-N for the target compound versus JNUSSFISFACYPV-UHFFFAOYSA-N for the 4-chloro isomer [1][2]. This structural distinction is critical for structure-activity relationship (SAR) studies, where even minor positional changes can dramatically alter biological activity or reactivity in subsequent synthetic transformations .

Regioisomer Synthetic Intermediate SAR

Molecular Weight and Heavy Atom Count: Identical to Regioisomers, Different from Unsubstituted

The target compound has a molecular weight of 184.62 g/mol and contains 12 heavy atoms, which is identical to its 4-chloro regioisomer but significantly higher than unsubstituted phenylacetic acid (136.15 g/mol, 10 heavy atoms) [1][2][3]. The addition of the chloro and methyl substituents increases the molecular weight by approximately 36% and the heavy atom count by 20% relative to the parent compound [2][3]. These differences impact analytical characterization methods, including mass spectrometry detection limits and chromatographic retention behavior [1].

Molecular Weight Physicochemical Properties Analytical Characterization

Optimal Application Scenarios for 2-(5-Chloro-2-methylphenyl)acetic Acid (CAS 1000565-98-9)


Synthetic Intermediate for Halogenated Aromatic Compounds

2-(5-Chloro-2-methylphenyl)acetic acid serves as a key synthetic intermediate for the preparation of more complex halogenated aromatic compounds, including pharmaceuticals, agrochemicals, and specialty materials . The presence of the chloro substituent enables further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a handle for esterification, amidation, or reduction transformations . The compound's computed lipophilicity (XLogP3 = 2.9) facilitates its handling and partitioning in organic synthesis workflows compared to more polar unsubstituted phenylacetic acid derivatives [1].

Medicinal Chemistry SAR Studies for Substituted Phenylacetic Acid Derivatives

The precise 5-chloro-2-methyl substitution pattern of this compound makes it a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of phenylacetic acid-based drug candidates [2]. By serving as a defined regioisomeric probe, researchers can systematically evaluate the impact of chloro and methyl positioning on target engagement, metabolic stability, and pharmacokinetic properties [2]. The compound's increased lipophilicity relative to unsubstituted phenylacetic acid (2.9 vs. 1.4) provides a measurable parameter for correlating physicochemical properties with biological outcomes [1].

Analytical Reference Standard and Impurity Profiling

2-(5-Chloro-2-methylphenyl)acetic acid can be utilized as an analytical reference standard or process-related impurity marker in the quality control of pharmaceutical manufacturing [3]. Its distinct molecular weight (184.62 g/mol) and unique InChIKey (RPVQNIKMAQPROX-UHFFFAOYSA-N) enable unambiguous identification by LC-MS, GC-MS, or NMR spectroscopy [1][2]. The compound's availability with a minimum 95% purity specification from commercial suppliers supports its use as a reliable analytical standard for method development and validation .

Building Block for Halogenated Heterocyclic Synthesis

The target compound's chloro and methyl substituents on the aromatic ring, combined with the reactive carboxylic acid group, make it a versatile building block for constructing halogenated heterocyclic scaffolds . The 5-chloro substitution pattern can direct electrophilic aromatic substitution reactions or participate in palladium-catalyzed coupling reactions, while the methyl group provides steric and electronic modulation . This substitution pattern is distinct from other regioisomers and may offer unique reactivity advantages in specific synthetic sequences [2].

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